molecular formula C8H11N3O3 B12629386 Ethyl 3-ureido-1H-pyrrole-2-carboxylate

Ethyl 3-ureido-1H-pyrrole-2-carboxylate

Cat. No.: B12629386
M. Wt: 197.19 g/mol
InChI Key: NHGFTGKSZXSNNW-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Scaffolds in Heterocyclic Chemistry

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of heterocyclic chemistry. nih.govorgsyn.org Its unique electronic properties and ability to participate in a wide range of chemical reactions make it a valuable building block in organic synthesis. google.com Pyrrole derivatives are integral components of many natural products that are essential for life, such as heme b, a component of hemoglobin, and chlorophyll, which is vital for photosynthesis. uctm.edusigmaaldrich.com In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" because it is found in a large number of biologically active compounds and approved drugs. nih.govresearchgate.net These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. nih.govfrontierspecialtychemicals.com The versatility of the pyrrole nucleus allows for the generation of diverse molecular architectures with a wide range of therapeutic applications. nih.govpolimi.it

Historical Context of Pyrrole Synthesis and Functionalization

The study of pyrrole chemistry has a rich history dating back to the 19th century. Some of the earliest and most fundamental methods for synthesizing the pyrrole ring include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.edunih.gov Another classical method is the Hantzsch pyrrole synthesis, which utilizes the reaction of a β-ketoester with ammonia and an α-haloketone. uctm.edu

Over the years, numerous other synthetic strategies have been developed to create functionalized pyrroles. uctm.edu These methods often aim to improve reaction yields, increase regioselectivity, and employ milder reaction conditions. uctm.edu The functionalization of the pyrrole ring itself, through reactions like electrophilic substitution, acylation, and halogenation, has also been extensively studied, allowing for the synthesis of a vast library of substituted pyrroles with tailored properties. orgsyn.org Modern synthetic methods continue to evolve, with the use of microwave irradiation and catalysis by transition metals like gold, palladium, and ruthenium to facilitate the construction of complex pyrrole derivatives. uctm.edu

Overview of Ureido-Substituted Heterocycles in Academic Research

Ureido-substituted heterocycles are a class of compounds that have garnered significant interest in academic and pharmaceutical research. The urea (B33335) moiety (-NH-CO-NH-) is a key structural feature that can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net This has led to the investigation of ureido-substituted heterocycles for a variety of therapeutic applications.

Research has shown that incorporating a ureido group into a heterocyclic scaffold can lead to compounds with potent biological activities. For instance, ureido-substituted benzenesulfonamides have been developed as potent inhibitors of carbonic anhydrase IX, an enzyme associated with tumors, and have shown antimetastatic activity in preclinical models. sigmaaldrich.com In the realm of pyrrole chemistry, the introduction of a ureido substituent has been explored as a strategy to create novel compounds with potential therapeutic value. For example, the synthesis of ureido-substituted indolin-2-ones bearing a pyrrole moiety has led to the discovery of potent inhibitors of receptor tyrosine kinases, which are important targets in cancer therapy. The ability of the ureido group to act as a hydrogen bond donor and acceptor makes it a valuable functional group in the design of new bioactive molecules. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 3-(carbamoylamino)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-2-14-7(12)6-5(3-4-10-6)11-8(9)13/h3-4,10H,2H2,1H3,(H3,9,11,13)

InChI Key

NHGFTGKSZXSNNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)NC(=O)N

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of Ethyl 3 Ureido 1h Pyrrole 2 Carboxylate

Reactivity of the Ureido Moiety

The ureido group (-NH-CO-NH2) is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity in the context of the ethyl 3-ureido-1H-pyrrole-2-carboxylate is influenced by the electron-donating nature of the pyrrole (B145914) ring.

Acylation and Alkylation Reactions

The nitrogen atoms of the ureido group are nucleophilic and can undergo acylation and alkylation reactions. The terminal -NH2 group is generally more reactive than the -NH- group attached to the pyrrole ring due to lesser steric hindrance and electronic effects.

Acylation: Acylation of the ureido moiety can be achieved using various acylating agents such as acid chlorides or anhydrides. The reaction typically occurs at the terminal nitrogen atom to yield N-acylureido derivatives. While specific studies on this compound are limited, the general reactivity of ureido groups suggests that acylation would proceed under standard conditions. For instance, reaction with acetyl chloride in the presence of a base like pyridine would be expected to yield ethyl 3-(3-acetylureido)-1H-pyrrole-2-carboxylate.

Alkylation: Alkylation of the ureido group can be more complex, with the possibility of reaction at either nitrogen or the oxygen of the carbonyl group (O-alkylation) to form isourea derivatives. The outcome of the reaction is often dependent on the alkylating agent and reaction conditions. google.com In the case of ureido-substituted heterocycles, N-alkylation is a common pathway, particularly with alkyl halides in the presence of a base. organic-chemistry.orgresearchgate.net For this compound, reaction with an alkyl halide like methyl iodide in the presence of a non-nucleophilic base would likely lead to methylation on the terminal nitrogen.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chloride, PyridineN-Acylureido derivative
AlkylationMethyl iodide, K2CO3N-Alkylureido derivative

Cyclocondensation Reactions Involving the Urea (B33335) Nitrogen

The nitrogen atoms of the ureido group can act as nucleophiles in cyclocondensation reactions with bifunctional electrophiles, leading to the formation of new heterocyclic rings. This reactivity is a cornerstone in the synthesis of fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) rings fused to the pyrrole core.

A notable example is the reaction with β-dicarbonyl compounds like acetylacetone or diethyl malonate. In the presence of a catalyst, typically an acid or a base, the ureido group can condense with the dicarbonyl compound to form a pyrimidone ring. This would result in the formation of a pyrrolo[3,2-d]pyrimidine derivative, a scaffold of interest in medicinal chemistry. The reaction mechanism generally involves initial nucleophilic attack of one of the urea nitrogens on a carbonyl group, followed by intramolecular condensation and dehydration.

ReactantProduct
AcetylacetonePyrrolo[3,2-d]pyrimidone derivative
Diethyl malonatePyrrolo[3,2-d]pyrimidine-dione derivative

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic heterocycle and is highly susceptible to electrophilic attack. nih.govpearson.comonlineorganicchemistrytutor.com The presence of the electron-donating ureido group at the 3-position and the electron-withdrawing ethyl carboxylate group at the 2-position significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a characteristic reaction of pyrroles. nih.govslideshare.net The electron-donating ureido group at C3 and the electron-withdrawing ester group at C2 direct incoming electrophiles to specific positions on the pyrrole ring. The ureido group, being a strong activating group, will have a dominant directing effect. Generally, electrophilic substitution on pyrroles occurs preferentially at the C2 or C5 positions due to the greater stabilization of the cationic intermediate. onlineorganicchemistrytutor.combrainly.com In this molecule, the C2 position is already substituted. The ureido group at C3 will strongly activate the C4 and C2 positions. Since C2 is blocked, the primary site for electrophilic attack is expected to be the C4 position. The C5 position is also activated, but to a lesser extent.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom at the C4 position.

Nitration: Nitration can be achieved with mild nitrating agents, such as nitric acid in acetic anhydride, to avoid polymerization of the reactive pyrrole ring. slideshare.net The nitro group would be expected to be introduced at the C4 position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the pyrrole ring using a Vilsmeier reagent (e.g., POCl3/DMF). For 3-substituted pyrroles, formylation typically occurs at the adjacent C2 or C4 positions. Given the substitution pattern, the formyl group would be directed to the C4 position.

ReactionReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)Ethyl 4-bromo-3-ureido-1H-pyrrole-2-carboxylate
NitrationHNO3/Acetic AnhydrideEthyl 4-nitro-3-ureido-1H-pyrrole-2-carboxylate
FormylationPOCl3/DMFEthyl 4-formyl-3-ureido-1H-pyrrole-2-carboxylate

Nucleophilic Additions and Substitutions

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophilic aromatic substitution. nih.gov Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. wikipedia.org In this compound, while the ester group is electron-withdrawing, the ureido group is strongly electron-donating, making nucleophilic substitution on the pyrrole ring itself highly unlikely under normal conditions.

Nucleophilic addition to the pyrrole ring is also not a common reaction pathway unless the aromaticity is disrupted by a prior reaction, such as a reduction.

Cycloaddition Reactions (e.g., [3+2] dipolar cycloadditions)

Pyrroles can participate as the 2π component in [3+2] dipolar cycloaddition reactions. nih.gov In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the pyrrole ring in this case) to form a five-membered ring. The electron-rich nature of the pyrrole ring in this compound would make it a suitable partner for electron-deficient 1,3-dipoles.

For example, a reaction with a nitrile oxide or an azide (B81097) could potentially lead to the formation of a fused heterocyclic system. The regioselectivity of such cycloadditions would be influenced by both electronic and steric factors of the substituents on the pyrrole ring. Given the substitution at the C2 and C3 positions, a [3+2] cycloaddition would likely involve the C4 and C5 positions of the pyrrole ring. These reactions often provide a powerful method for the construction of complex heterocyclic frameworks. researchgate.net

Transformations of the Ester Functional Group

The ethyl ester group at the C2 position of the pyrrole ring is a key site for several fundamental organic transformations. These reactions allow for the conversion of the ester into a variety of other functional groups, providing pathways to new derivatives.

Hydrolysis to Carboxylic Acid Derivatives

Ester hydrolysis is a foundational reaction that converts an ester into its corresponding carboxylic acid and alcohol. This transformation can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH), the ester is expected to undergo saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, yielding the carboxylate salt. Acidification of the reaction mixture in a final workup step protonates the carboxylate to give the free carboxylic acid, 3-ureido-1H-pyrrole-2-carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous sulfuric acid), the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol (B145695) is eliminated, and the carboxylic acid is generated. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. Procedures for the hydrolysis of similar pyrrole esters to their carboxylic acids are well-established. orgsyn.org

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Enzymatic transesterification, in particular, offers a mild and selective method for this transformation. Studies on methyl 1H-pyrrole-2-carboxylate have shown that lipases, such as Novozym 435, can efficiently catalyze its transesterification with a wide range of alcohols, including primary, secondary, cyclic, and acyclic aliphatic alcohols. nih.govresearchgate.net It is anticipated that this compound would be a suitable substrate for similar enzymatic reactions, allowing for the synthesis of various new esters under gentle conditions. The reaction typically involves incubating the substrate ester and the new alcohol with the lipase in an appropriate organic solvent. nih.gov

Reactant AlcoholExpected ProductPotential CatalystNotes
MethanolMthis compoundNovozym 435, H₂SO₄, or NaOMeEquilibrium driven by excess methanol.
Benzyl alcoholBenzyl 3-ureido-1H-pyrrole-2-carboxylateNovozym 435Demonstrated for similar pyrrole esters. nih.gov
IsopropanolIsopropyl 3-ureido-1H-pyrrole-2-carboxylateNovozym 435 or acid/baseSecondary alcohol, may react slower than primary alcohols.
CyclohexanolCyclohexyl 3-ureido-1H-pyrrole-2-carboxylateNovozym 435Cyclic aliphatic alcohols are viable substrates. nih.gov

Reduction to Alcohol Derivatives

The ester functional group can be reduced to a primary alcohol, (3-ureido-1H-pyrrol-2-yl)methanol. This transformation requires strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon. This process occurs twice, first forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. youtube.com A final aqueous acidic workup is required to protonate the resulting alkoxide and decompose the aluminum salts.

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, highlighting the need for a potent hydride donor like LiAlH₄ for this transformation. libretexts.orgquora.com

Conversion to Amides and Hydrazides

The ester can be converted into amides or hydrazides through reaction with amines or hydrazine, respectively. These reactions are also examples of nucleophilic acyl substitution.

Amide Formation (Ammonolysis/Aminolysis): Reaction of this compound with ammonia (B1221849), primary amines, or secondary amines would yield the corresponding primary, secondary, or tertiary amides. This reaction, known as aminolysis, can sometimes be slow and may require heating or the use of a catalyst. A versatile procedure for synthesizing a variety of pyrrole-2-carboxamides involves the reaction of the ester with ammonia or aliphatic amines. orgsyn.org Alternatively, the corresponding carboxylic acid can be coupled with an amine using a coupling agent like HBTU, a method proven effective for pyrrole systems. nih.govacs.org

Hydrazide Formation: Reacting the ester with hydrazine (N₂H₄), typically in an alcohol solvent, will produce 3-ureido-1H-pyrrole-2-carbohydrazide. Hydrazides are stable compounds and are useful synthetic intermediates for the preparation of other heterocyclic systems.

Oxidative and Reductive Pathways

Beyond the ester group, the pyrrole ring itself can participate in oxidation and reduction reactions. The substituents on the ring, namely the ureido and ethyl carboxylate groups, will influence the outcome of these transformations.

Oxidative Pathways: Pyrrole rings are electron-rich aromatic systems and are susceptible to oxidation. msu.edu Strong oxidizing agents can lead to polymerization or ring degradation. The stability of ureido-functionalized heterocycles can be influenced by various factors, and they may be sensitive to certain redox reactions. scilit.comnih.gov The specific oxidative pathways for this compound are not documented, but controlled oxidation would likely be challenging.

Reductive Pathways: The pyrrole ring can be reduced to a pyrroline or a fully saturated pyrrolidine. This transformation is typically achieved through catalytic hydrogenation. researchgate.netacs.org

Catalytic Hydrogenation: This process generally requires a metal catalyst such as rhodium (Rh), platinum (Pt), or palladium (Pd) and a source of hydrogen gas (H₂), often under pressure. researchgate.netacs.org The presence of electron-withdrawing groups on the pyrrole ring can influence the rate and conditions required for hydrogenation. In some cases, existing stereocenters on substituents can direct the diastereoselectivity of the ring reduction. acs.org The complete reduction of the pyrrole ring in this compound would yield the corresponding substituted pyrrolidine.

Comparative Reactivity with Structurally Similar Pyrrole Esters

The reactivity of this compound is modulated by the electronic properties of both the ureido group at the C3 position and the ester group at the C2 position.

Both the ester and the ureido group have a deactivating inductive effect (-I effect) due to the electronegativity of their oxygen and nitrogen atoms. However, they also possess an activating resonance effect (+M effect) due to the lone pairs on the heteroatoms, which can be donated into the pyrrole ring's π-system. wikipedia.orgmasterorganicchemistry.com

Ester Group (-COOEt): The ester group is generally considered a deactivating group in electrophilic aromatic substitution because its electron-withdrawing resonance and inductive effects are stronger than the weak donating effect from the ester oxygen. libretexts.org

When comparing this compound to simpler analogues:

vs. Ethyl 1H-pyrrole-2-carboxylate: The addition of the ureido group at the C3 position is expected to significantly increase the electron density of the pyrrole ring. This would make the ring more susceptible to electrophilic attack (e.g., halogenation, nitration) and potentially more prone to oxidation compared to the unsubstituted parent ester.

vs. Ethyl 3-nitro-1H-pyrrole-2-carboxylate: A nitro group is a very strong electron-withdrawing and deactivating group. In contrast, the ureido group is activating. Therefore, the pyrrole ring in the 3-ureido derivative would be vastly more reactive towards electrophiles than the ring in the 3-nitro derivative. The ester hydrolysis rate might also be affected; the strong electron-withdrawing nitro group would make the ester carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack. The ureido group's net donating effect might slightly decrease the ester's reactivity towards nucleophiles compared to the nitro-substituted analogue.

CompoundSubstituent at C3Electronic Effect of C3 SubstituentPredicted Ring Reactivity (Electrophilic Substitution)Predicted Ester Reactivity (Nucleophilic Attack)
Ethyl 1H-pyrrole-2-carboxylate-HNeutralBaselineBaseline
This compound-NHCONH₂Activating (+M > -I)IncreasedSlightly Decreased
Ethyl 3-nitro-1H-pyrrole-2-carboxylate-NO₂Strongly Deactivating (-M, -I)Strongly DecreasedIncreased
Ethyl 3-amino-1H-pyrrole-2-carboxylate-NH₂Strongly Activating (+M > -I)Strongly IncreasedDecreased

Advanced Structural Characterization Techniques for Ethyl 3 Ureido 1h Pyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various types of protons and their neighboring atoms within a molecule. For Ethyl 3-ureido-1H-pyrrole-2-carboxylate, the ¹H NMR spectrum is expected to reveal distinct signals for the protons of the ethyl group, the pyrrole (B145914) ring, and the ureido moiety.

The ethyl group would typically present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The chemical shifts of the pyrrole ring protons, specifically at the C4 and C5 positions, are influenced by the electron-donating or -withdrawing nature of the substituents at the C2 and C3 positions. The ureido group introduces protons on the nitrogen atoms (NH and NH2), whose signals can be broad and their chemical shifts dependent on the solvent and concentration due to hydrogen bonding and exchange processes.

Based on the analysis of related structures like Ethyl 1H-pyrrole-2-carboxylate and Ethyl 3-amino-1H-pyrrole-2-carboxylate, the anticipated proton chemical shifts can be estimated. chemicalbook.comnih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-CH2-CH31.20 - 1.40Triplet
-CH2-CH34.10 - 4.30Quartet
Pyrrole H-46.00 - 6.50Doublet of doublets
Pyrrole H-56.80 - 7.20Doublet of doublets
Pyrrole N-H8.00 - 9.50Broad singlet
Ureido -NH-7.50 - 8.50Singlet
Ureido -NH25.00 - 6.00Broad singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and ureido groups are expected to resonate at the downfield end of the spectrum (typically 150-180 ppm). The sp²-hybridized carbons of the pyrrole ring will appear in the aromatic region (approximately 100-140 ppm), with their precise shifts dictated by the substitution pattern. The sp³-hybridized carbons of the ethyl group will be found at the upfield end of the spectrum. Analysis of similar pyrrole derivatives provides a basis for predicting these chemical shifts. acgpubs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-CH2-C H314.0 - 15.0
-C H2-CH359.0 - 61.0
Pyrrole C-4105.0 - 115.0
Pyrrole C-5115.0 - 125.0
Pyrrole C-3120.0 - 130.0
Pyrrole C-2135.0 - 145.0
Ureido C=O155.0 - 165.0
Ester C=O160.0 - 170.0

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the ¹H and ¹³C signals and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the -CH2- and -CH3 protons of the ethyl group and the coupling between the H-4 and H-5 protons of the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, HMBC can show correlations from the pyrrole protons to the carbonyl carbons of the ester and ureido groups, confirming their positions on the ring.

Temperature-Variant NMR Studies for Conformational Dynamics

The ureido substituent can exhibit restricted rotation around the C-N bonds, potentially leading to the existence of different conformers at room temperature. Temperature-variant NMR studies involve acquiring NMR spectra at different temperatures. By observing changes in the spectra, such as the broadening or coalescence of signals as the temperature is increased, it is possible to study the dynamics of these conformational changes and determine the energy barriers associated with them. This provides valuable insight into the molecule's flexibility and preferred spatial arrangements.

¹⁹F NMR for Fluorinated Pyrrole Analogs

In cases where fluorinated analogs of this compound are synthesized, ¹⁹F NMR spectroscopy becomes a powerful tool. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing a unique probe for structural and conformational analysis. Furthermore, fluorine can couple to both protons and carbons, and the magnitude of these coupling constants can provide valuable structural information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions from the molecule. The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which corresponds to the mass of the intact molecule. Additionally, characteristic fragment ions will be observed, resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern can provide clues about the structure of the compound. For example, common fragmentation pathways for this molecule might include the loss of the ethoxy group (-OCH2CH3) from the ester, cleavage of the ureido side chain, and fragmentation of the pyrrole ring itself.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment
[M]+Molecular Ion
[M - 45]+Loss of -CO2Et
[M - 43]+Loss of -C(O)NH2
94Pyrrole-2-carboxylate fragment

Note: The observed fragmentation pattern can vary depending on the ionization technique used.

By integrating the data from these advanced structural characterization techniques, a detailed and unambiguous picture of the molecular structure, connectivity, and dynamics of this compound can be constructed, providing a solid foundation for further research and development.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound (C₈H₁₁N₃O₃), HRMS would be used to validate its molecular formula.

The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). In a typical HRMS experiment, the compound is ionized, most commonly forming a protonated molecule [M+H]⁺ in positive ion mode. The measured mass-to-charge ratio (m/z) of this ion is then compared to its calculated theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 1: Theoretical and Expected HRMS Data for this compound

Ion Species Molecular Formula Theoretical Exact Mass (Da) Expected Measured m/z (Da)
[M+H]⁺ C₈H₁₂N₃O₃⁺ 198.0873 ~198.0873 ± 0.0005

Note: The expected measured m/z is hypothetical and represents a typical high-resolution measurement.

Fragmentation Pathway Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. While specific fragmentation data for this compound is not available, a predictive analysis can be made based on the known fragmentation of pyrroles, ureas, and esters. nih.gov

The protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways:

Loss of the ethyl group: A common fragmentation for ethyl esters is the loss of ethene (C₂H₄, 28 Da) or an ethoxy radical (•OC₂H₅, 45 Da).

Decarboxylation: Loss of the carboxyethyl group as CO₂ and ethene (72 Da) or as ethyl formate (B1220265) (HCOOC₂H₅, 74 Da).

Cleavage of the ureido group: The C-N bond of the ureido substituent could cleave, leading to the loss of isocyanic acid (HNCO, 43 Da) or ammonia (B1221849) (NH₃, 17 Da).

Pyrrole ring fragmentation: The pyrrole ring itself can undergo cleavage, although this often requires higher energy. researchgate.net

Table 2: Plausible Fragmentation Pathways for [C₈H₁₁N₃O₃+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Fragment m/z (Theoretical)
198.0873 [M+H - C₂H₄]⁺ C₂H₄ (28.0313 Da) 170.0560
198.0873 [M+H - HNCO]⁺ HNCO (43.0058 Da) 155.0815
198.0873 [M+H - NH₃]⁺ NH₃ (17.0265 Da) 181.0608

Note: This table presents hypothetical fragmentation data based on chemical principles.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while Raman scattering results from changes in polarizability.

For this compound, characteristic vibrational modes would be expected for the N-H, C=O, C-N, and C-O bonds.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Pyrrole N-H Stretch 3400-3300 3400-3300
Ureido N-H Stretch 3350-3150 3350-3150
C-H (aromatic/aliphatic) Stretch 3100-2850 3100-2850
Ester C=O Stretch 1720-1700 1720-1700
Ureido C=O (Amide I) Stretch 1680-1650 1680-1650
N-H (Amide II) Bend 1640-1550 Weak
C-N (Ureido/Pyrrole) Stretch 1400-1200 1400-1200

Note: These are generalized frequency ranges and can be influenced by the specific chemical environment and intermolecular interactions.

The presence of two distinct C=O stretching bands would be a key feature, differentiating the ester and ureido carbonyl groups. Similarly, multiple N-H stretching bands would correspond to the pyrrole and ureido N-H groups.

X-ray Crystallography

An X-ray crystal structure would reveal the planarity of the pyrrole ring and the relative orientations of the ethyl carboxylate and ureido substituents. Key torsional angles would define the conformation, such as the rotation around the C2-C(O) bond of the ester and the C3-N(H) bond of the ureido group. It is expected that the pyrrole ring, the ester group, and the ureido group will not be perfectly coplanar due to steric hindrance.

X-ray diffraction analysis would yield the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. This information describes the size and shape of the repeating unit of the crystal lattice. For example, a related compound, ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, crystallizes in a monoclinic system. nih.gov

Table 4: Hypothetical Crystal Data and Structure Refinement Parameters

Parameter Hypothetical Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) ~10-15
b (Å) ~5-10
c (Å) ~15-20
β (°) ~90-105
Volume (ų) ~1500-2000
Z 4

Note: These values are hypothetical and based on typical ranges for similar organic molecules.

The ureido and pyrrole N-H groups, as well as the carbonyl oxygens of the ureido and ester groups, are all capable of acting as hydrogen bond donors and acceptors, respectively. Therefore, extensive intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing. These interactions would likely link the molecules into chains, sheets, or a three-dimensional network. The analysis of these hydrogen bonds (donor-acceptor distances and angles) would be crucial for understanding the solid-state properties of the compound. Weaker interactions, such as C-H···O and π-π stacking between pyrrole rings, may also play a role in stabilizing the crystal structure. mdpi.com

Computational and Theoretical Investigations of Ethyl 3 Ureido 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can predict a molecule's electronic properties, geometry, and reactivity.

A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

For Ethyl 3-ureido-1H-pyrrole-2-carboxylate, one would expect the HOMO to be localized primarily on the electron-rich pyrrole (B145914) ring and the ureido group, which possess lone pairs of electrons. The LUMO would likely be centered on the electron-withdrawing ethyl carboxylate group. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating the molecule's propensity to engage in chemical reactions.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

Parameter Predicted Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -

Note: This table is for illustrative purposes, as specific experimental or calculated data is unavailable.

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, key rotations would occur around the C-N bond of the ureido group and the C-C bond connecting the pyrrole ring to the carboxylate group.

By mapping the potential energy surface, researchers could identify the global minimum energy conformation and other low-energy conformers. This information is vital for understanding how the molecule might interact with other molecules or biological targets.

Computational methods can be used to model chemical reactions, such as the cyclization of this compound to form pyrrolo[3,2-d]pyrimidine derivatives, a reaction that has been reported in the literature. By calculating the energies of reactants, products, and transition states, a detailed reaction pathway can be elucidated. Identifying the transition state structure and its associated energy barrier provides critical information about the reaction's feasibility and rate.

The acidity of the N-H protons (on the pyrrole and ureido groups) and the basicity of the carbonyl oxygens and the nitrogen atoms can be predicted using quantum chemical calculations. These calculations would involve determining the Gibbs free energy change for protonation and deprotonation at various sites on the molecule. This information is fundamental to understanding its behavior in different chemical environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion, offering insights into its flexibility and dynamic behavior.

MD simulations of this compound in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), would reveal its conformational flexibility. By tracking the dihedral angles of the rotatable bonds over time, one could observe the preferred conformations and the transitions between them. From these simulations, the energy barriers for rotation around key single bonds could be calculated, providing a quantitative measure of the molecule's rigidity.

Table 2: Hypothetical Rotational Barriers for Key Bonds in this compound

Bond Predicted Rotational Barrier (kcal/mol)
Pyrrole-C(O)O -
C-N (Ureido) -

Note: This table is for illustrative purposes, as specific experimental or calculated data is unavailable.

Solvation Effects

The interaction of a solute with a solvent, known as solvation, can significantly influence its conformational preferences, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to model these effects for molecules like this compound.

Implicit and Explicit Solvation Models:

Two primary approaches are used to model solvation: implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, a PCM approach would be a suitable starting point to calculate the free energy of solvation in various solvents. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically in a "box" around the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Given the hydrogen bond donor and acceptor sites in the ureido and pyrrole moieties of this compound, an explicit model would be crucial for understanding its behavior in protic solvents like water or alcohols. Molecular dynamics (MD) simulations with explicit solvent molecules can provide insights into the structure and dynamics of the solvation shell. nih.gov

Research Findings from Analogous Systems:

Studies on urea (B33335) solutions have shown that the choice of the computational model (force field) can significantly impact the predicted properties, such as solution density and diffusion coefficients. nih.gov For instance, different force fields like OPLS and KBFF can yield varying results for hydrogen-bonding characteristics. nih.gov Similarly, investigations into urea-functionalized heterocycles highlight that solvation can significantly influence the stability of molecular assemblies. mdpi.com Therefore, a careful selection and validation of the computational model would be essential for accurately predicting the solvation effects on this compound.

The following table illustrates the kind of data that would be generated from computational studies on solvation, using hypothetical values for this compound based on general principles.

SolventDielectric ConstantCalculated Solvation Free Energy (kcal/mol)Predominant Solute-Solvent Interactions
Water78.4-15.2Hydrogen bonding (ureido NH, C=O; pyrrole NH)
Acetonitrile (B52724)37.5-10.8Dipole-dipole interactions
Chloroform4.8-4.5Weaker dipole-dipole interactions

Note: The data in this table is illustrative and not based on experimental or directly calculated values for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used for the accurate prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts.

Methodology for NMR Prediction:

The standard approach involves a two-step process:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). plu.mx

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

Solvent effects can also be incorporated into these calculations using implicit models like PCM, as the chemical shifts of pyrrole protons are known to be solvent-dependent. ipb.pt

Expected Chemical Shifts:

Based on general knowledge and data from related substituted pyrroles, one can anticipate the regions for the ¹H and ¹³C NMR chemical shifts. For instance, the protons on the pyrrole ring are expected to appear in the aromatic region of the ¹H NMR spectrum. ipb.pt The presence of the electron-withdrawing ureido and carboxylate groups would influence the precise chemical shifts.

The table below presents hypothetical, predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrole H-46.5 - 7.0110 - 120
Pyrrole H-56.0 - 6.5105 - 115
Ureido NH8.0 - 9.0 (broad)-
Ureido NH₂5.5 - 6.5 (broad)-
Ethyl CH₂4.0 - 4.560 - 65
Ethyl CH₃1.0 - 1.514 - 18
Pyrrole C-2-155 - 165
Pyrrole C-3-125 - 135
Carboxylate C=O-160 - 170
Ureido C=O-150 - 160

Note: The data in this table is illustrative and not based on experimental or directly calculated values for this compound.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations can provide invaluable insights into the reactivity of a molecule by analyzing its electronic structure. For this compound, this would involve examining how the ureido and ethyl carboxylate substituents modulate the reactivity of the pyrrole ring.

Key Descriptors of Reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy and spatial distribution of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For a substituted pyrrole, these calculations would reveal how the substituents influence the aromatic system's nucleophilicity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are attractive to electrophiles, while blue regions show positive potential (electron-poor), attractive to nucleophiles. For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the pyrrole ring, and positive potential near the NH protons.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) can quantify the electron distribution and help predict sites of reaction.

Hypothetical Reactivity Analysis:

The following table summarizes the kind of theoretical data that would be used to analyze the structure-reactivity relationship of this compound.

Theoretical ParameterPredicted Finding for this compoundImplication for Reactivity
HOMO EnergyLowered compared to unsubstituted pyrroleReduced reactivity towards electrophiles
LUMO EnergyLowered compared to unsubstituted pyrroleIncreased reactivity towards nucleophiles
MEP AnalysisNegative potential on carbonyl oxygens and pyrrole ring; Positive potential on NH protonsCarbonyl oxygens are sites for electrophilic attack/H-bonding; NH protons are acidic
Atomic ChargesSignificant positive charges on carbonyl carbons and hydrogens of NH groupsCarbonyl carbons are susceptible to nucleophilic attack; NH protons can be abstracted by a base

Note: The data in this table is illustrative and based on general chemical principles, not on specific calculations for this compound.

Supramolecular Architectures and Intermolecular Interactions of Ethyl 3 Ureido 1h Pyrrole 2 Carboxylate

Hydrogen Bonding Networks

The molecular structure of Ethyl 3-ureido-1H-pyrrole-2-carboxylate is endowed with a variety of hydrogen bond donors and acceptors, positioning it as a prime candidate for the formation of intricate and stable hydrogen-bonded networks. The ureido group (-NH-CO-NH2) is a particularly potent mediator of such interactions, capable of forming multiple, highly directional hydrogen bonds.

N—H···O Hydrogen Bonds in Solid and Solution States

The primary hydrogen bonding motif anticipated for this compound involves the N-H groups of the ureido moiety and the pyrrole (B145914) ring acting as donors, and the carbonyl oxygen atoms of the ureido and ester functions serving as acceptors. In the solid state, these interactions are expected to be the principal driving force for molecular self-assembly.

Based on studies of analogous ureido-functionalized heterocycles, strong, self-complementary hydrogen bonds are likely to form. nih.gov The ureido group itself can form a robust, dimeric R2 2(8) graph-set motif through N—H···O=C interactions. This is a common and highly stable arrangement for N-acylureas. Furthermore, the pyrrole N-H can engage in hydrogen bonding with the ester carbonyl, potentially leading to chain or sheet structures. In solution, the extent and nature of these hydrogen bonds would be dependent on the solvent's polarity and its ability to compete for hydrogen bonding sites.

C—H···O and C—H···π Interactions

While weaker than the classical N—H···O hydrogen bonds, C—H···O and C—H···π interactions are expected to play a significant role in consolidating the supramolecular architecture of this compound. The ethyl group and the C-H bonds of the pyrrole ring can act as weak hydrogen bond donors to the carbonyl oxygen atoms.

Formation of Dimeric, Oligomeric, and Polymeric Aggregates

The strong, directional, and often self-complementary nature of the hydrogen bonds involving the ureido group strongly suggests that this compound will form well-defined aggregates in both the solid state and, under appropriate conditions, in solution. The formation of dimers through the R2 2(8) ureido-ureido motif is a highly probable primary association step.

These dimeric units can then further assemble into oligomers and polymers through the other available hydrogen bonding sites, such as the pyrrole N-H and the terminal NH2 of the ureido group. This could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The specific nature of the extended aggregation will be dictated by the stereoelectronic properties of the molecule and the principle of maximizing hydrogen bond formation.

Self-Assembly Principles and Crystal Engineering

The predictable and robust nature of the hydrogen bonds involving the ureido and pyrrole functionalities makes this compound an interesting target for crystal engineering. By understanding the relative strengths and preferred geometries of the various intermolecular interactions, it is theoretically possible to guide the self-assembly process to achieve desired crystal packing and, consequently, specific material properties.

The ureido group, in particular, acts as a powerful supramolecular synthon. The rational design of related molecules could allow for the programmed assembly of complex architectures. The interplay between the strong ureido-driven dimerization and the weaker, but still significant, interactions of the pyrrole and ester groups provides a hierarchical basis for self-assembly.

Role of Intermolecular Interactions in Modulating Chemical Reactivity

The formation of extensive hydrogen-bonded networks can significantly influence the chemical reactivity of this compound. In the solid state, the accessibility of the reactive sites, such as the ester carbonyl for hydrolysis or the pyrrole ring for electrophilic substitution, will be sterically hindered by the crystal packing.

Furthermore, the involvement of lone pairs on the carbonyl oxygen atoms and the N-H protons in hydrogen bonding will alter their electron density and, consequently, their reactivity. For example, hydrogen bonding to the ester carbonyl would increase its electrophilicity, potentially making it more susceptible to nucleophilic attack. Conversely, the involvement of the pyrrole N-H in a hydrogen bond would decrease its acidity. These effects highlight the crucial link between supramolecular structure and chemical behavior.

Applications of Ethyl 3 Ureido 1h Pyrrole 2 Carboxylate As a Synthetic Synthon and Building Block

Intermediate in the Synthesis of Complex Heterocyclic Systems

The structure of Ethyl 3-ureido-1H-pyrrole-2-carboxylate is primed for intramolecular cyclization reactions, enabling the efficient synthesis of bicyclic and polycyclic compounds where the pyrrole (B145914) ring is fused to another heterocyclic system.

A primary application of this compound is as a direct precursor for the synthesis of the pyrrolo[3,2-d]pyrimidine scaffold. This transformation is a key example of its utility in building fused ring systems. The reaction involves an intramolecular cyclization where the ureido group reacts with the ethyl ester function under basic conditions.

A documented synthetic procedure involves treating this compound with sodium hydroxide (B78521) in water at reflux. This base-mediated condensation first hydrolyzes the ester and then facilitates the ring-closing reaction. Subsequent acidification of the reaction mixture yields the fused heterocyclic product, 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. This compound, also known as a 9-deazapurine, is a stable bicyclic system that serves as a core structure for further chemical elaboration.

Table 1: Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Starting Material Reagents Conditions Product Yield

This table outlines the direct conversion of this compound into a pyrrole-fused pyrimidine (B1678525) system.

The synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione from this compound is a clear demonstration of its role as a building block for polycyclic compounds. The resulting bicyclic pyrrolopyrimidine core is a privileged scaffold in medicinal chemistry and can be further modified to create even more complex polycyclic structures. For instance, the pyrrolopyrimidine system can be subjected to further annulation reactions, where additional rings are fused onto the existing bicyclic framework, leading to tri- and tetracyclic systems with potential applications in materials science and drug discovery. nih.gov

Precursor for Bioactive Molecule Development

While this compound itself is primarily a synthetic intermediate, its true value lies in its ability to provide access to scaffolds with significant biological potential. The pyrrolo[3,2-d]pyrimidine core, directly synthesized from it, is a well-established pharmacophore found in numerous compounds investigated for antimicrobial, anticancer, and kinase-inhibiting properties. nih.gov

The pyrrolo[3,2-d]pyrimidine scaffold has been explored for the development of novel antibacterial agents. Although many derivatives show limited activity, specific substitutions can lead to potent compounds. For example, certain 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, a closely related isomeric scaffold, have demonstrated significant activity against Staphylococcus aureus. mdpi.com Studies on pyrrolo[3,2-d]pyrimidine derivatives have shown that while some compounds exhibit weak antibacterial effects, they serve as a viable template for further optimization. auctoresonline.org The search for new antibiotics continues to drive interest in novel heterocyclic systems, and the accessibility of the pyrrolopyrimidine core from synthons like this compound makes it a relevant starting point for such investigations.

Table 2: Antibacterial Activity of Select Pyrrolopyrimidine Derivatives

Compound Class Test Organism MIC (μg/mL) Reference
Pyrrolopyrimidine Derivative (4e) Escherichia coli 250-500 auctoresonline.org
Pyrrolopyrimidine Derivative (4e) Pseudomonas aeruginosa >500 auctoresonline.org
Pyrrolopyrimidine Derivative (4b) Escherichia coli 250-500 auctoresonline.org
Halogenated Pyrrolopyrimidine (19) Staphylococcus aureus 16 mg/L nih.gov

This table presents Minimum Inhibitory Concentration (MIC) values for various pyrrolopyrimidine derivatives against pathogenic bacteria, illustrating the scaffold's potential as a template for antimicrobial agents.

One of the most significant applications of the pyrrolo[3,2-d]pyrimidine scaffold is in anticancer research. These compounds, known as 9-deazapurines, are purine (B94841) isosteres that can interfere with various cellular processes crucial for cancer cell survival and proliferation. nih.gov Halogenated derivatives of the pyrrolo[3,2-d]pyrimidine core have shown potent antiproliferative activity against a range of cancer cell lines. nih.gov

Research has focused on the molecular mechanisms, revealing that these compounds can induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis (programmed cell death). nih.gov For example, 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine robustly induces apoptosis in triple-negative breast cancer cells. nih.gov The ability to functionalize the core structure, such as through N5-substitution, allows for the tuning of biological activity and reduction of toxicity, making these compounds promising leads for the development of new anticancer agents. nih.gov

Table 3: In Vitro Anticancer Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Cell Line IC₅₀ (μM)
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1) L1210 (Leukemia) 6.0
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1) CCRF-CEM (Leukemia) 14.5
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (2) L1210 (Leukemia) 0.9
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (2) CCRF-CEM (Leukemia) 0.7
N-substituted pyrrolopyrimidine (7) L1210 (Leukemia) 0.014

This table summarizes the IC₅₀ values for representative pyrrolo[3,2-d]pyrimidine compounds against various cancer cell lines, highlighting their potent antiproliferative effects. Data sourced from nih.govnih.gov.

The anticancer activity of many pyrrolopyrimidine derivatives is directly linked to their ability to inhibit protein kinases. Kinases are critical enzymes that regulate cell signaling pathways, and their dysregulation is a hallmark of cancer. The pyrrolo[3,2-d]pyrimidine scaffold serves as a "hinge-binding" motif that can fit into the ATP-binding site of various kinases, blocking their activity.

This scaffold has been instrumental in the development of inhibitors for several important kinase targets, including:

Purine Nucleoside Phosphorylase (PNP): Certain 7-substituted pyrrolo[3,2-d]pyrimidines are potent inhibitors of this enzyme. cncb.ac.cn

Receptor Tyrosine Kinases: Novel derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are key drivers of tumor angiogenesis.

Other Kinases: The broader class of pyrrolopyrimidines has been investigated for the inhibition of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs), demonstrating the versatility of this scaffold in targeting diverse kinase families. nih.gov

By providing an efficient route to the core pyrrolo[3,2-d]pyrimidine ring system, this compound makes a significant upstream contribution to the synthesis of these targeted kinase inhibitors.

Design of Analogs for Receptor Antagonists

The pyrrole nucleus is a common scaffold in medicinal chemistry, forming the core of many biologically active compounds. While direct studies on this compound as a receptor antagonist are not extensively documented, its structural features suggest a strong potential for the design of such analogs. The synthesis of bioactive molecules often relies on versatile building blocks. For instance, related pyrrole derivatives, such as ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation.

The core structure of this compound, featuring a pyrrole ring substituted with an ethyl ester and a ureido group, offers several points for modification to optimize binding to a target receptor. The ureido group (-NH-CO-NH2) is particularly significant as it can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes or receptors. This is a crucial feature in the rational design of many therapeutic agents.

The general approach to designing receptor antagonist analogs from this scaffold would involve:

Modification of the ureido group: The terminal amino group of the urea (B33335) moiety can be substituted with various alkyl or aryl groups to explore the steric and electronic requirements of a specific receptor binding pocket.

Derivatization of the pyrrole nitrogen: The N-H of the pyrrole ring can be functionalized to introduce additional diversity and modulate the electronic properties of the ring.

Variation of the ester group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a range of amides, providing further points of interaction with a receptor.

By systematically applying these modifications, chemists can generate a library of compounds based on the this compound core to screen for antagonist activity against various receptors.

Potential Modification Site Type of Modification Potential Impact on Activity
Ureido Group (-NH-CO-NH₂)Alkylation/Arylation of terminal NH₂Enhance binding affinity and selectivity
Pyrrole N-HSubstitution with various functional groupsModulate electronic properties and solubility
Ethyl Ester (-COOEt)Hydrolysis to Carboxylic Acid or AmidationIntroduce new hydrogen bonding interactions

Role in Porphyrin and Pyrrole Pigment Synthesis

Porphyrins and related pyrrolic pigments are a class of intensely colored macrocyclic compounds with widespread applications, from their fundamental role in biological processes like photosynthesis and oxygen transport to their use in photodynamic therapy and as catalysts. The synthesis of these complex structures typically relies on the condensation of simpler pyrrole-based precursors. nih.gov

While this compound is not a classical building block for common porphyrins like octaethylporphyrin or tetraphenylporphyrin, its structure presents intriguing possibilities for the synthesis of novel, functionalized pigments. nih.gov The synthesis of porphyrins often involves the tetramerization of monopyrrole units. nih.gov For example, ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a known building block for porphyrins. frontierspecialtychemicals.com

The inclusion of a ureido group on the pyrrole ring could impart unique properties to a resulting porphyrin. The ureido moiety's capacity for hydrogen bonding could lead to self-assembly of the porphyrin molecules, creating supramolecular structures with interesting photophysical properties.

The pathway to incorporating this compound into a porphyrin-like structure would likely require chemical modification. The ureido group might need to be protected during the often harsh conditions of porphyrin synthesis. Alternatively, the functional groups could be used to direct the assembly of the macrocycle in a specific orientation, potentially leading to the formation of asymmetrically substituted porphyrins.

Pyrrole Precursor Resulting Macrocycle Type Key Synthetic Strategy
Ethyl 3,4-diethyl-5-methylpyrrole-2-carboxylateOctaethylporphyrinKnorr reaction followed by condensation orgsyn.org
Pyrrole and ArylaldehydeTetraphenylporphyrinLindsey synthesis nih.gov
This compoundNovel Functionalized Porphyrin (Hypothetical)Multi-step synthesis with protection/modification of the ureido group

Derivatization for Material Science Applications

The field of material science continuously seeks new organic molecules that can be used to construct materials with tailored electronic and optical properties. Pyrrole-based polymers, in particular, are well-known for their electrical conductivity.

Electroactive Polymers:

Electroactive polymers (EAPs) are materials that change shape or size when stimulated by an electric field. mdpi.com Conducting polymers, a class of EAPs, often consist of conjugated polymer chains. Polypyrrole is one of the most studied conducting polymers due to its good environmental stability and high conductivity. The synthesis of functionalized polypyrroles can be achieved by polymerizing pyrrole monomers bearing specific substituents.

This compound could serve as a monomer for the synthesis of novel electroactive polymers. The polymerization would likely occur through oxidative coupling at the C5 position of the pyrrole ring. The resulting polymer would have a polypyrrole backbone with pendant ureido and carboxylate groups. These functional groups could influence the polymer's properties in several ways:

Increased Interchain Interactions: The ureido groups can form strong hydrogen bonds between polymer chains, potentially leading to a more ordered material with enhanced charge transport properties.

Solubility and Processability: The functional groups might improve the solubility of the polymer in certain solvents, making it easier to process into thin films or other forms.

Sensing Capabilities: The ureido group could act as a recognition site for specific ions or molecules, making the polymer suitable for use in chemical sensors.

Optical Materials:

The development of new optical materials often involves the design of molecules with specific chromophores and the ability to self-assemble into well-defined structures. The pyrrole ring is a component of many chromophoric systems. By chemically modifying this compound, it is possible to create molecules with interesting optical properties. For example, coupling the pyrrole ring with other aromatic systems could lead to the formation of dyes or fluorescent probes. The hydrogen-bonding capabilities of the ureido group could then be exploited to control the aggregation of these molecules, which in turn can significantly affect their absorption and emission spectra.

Material Type Role of this compound Potential Properties and Applications
Electroactive PolymersMonomer for polymerizationEnhanced conductivity, processability, and sensing capabilities
Optical MaterialsPrecursor for chromophore synthesisTunable absorption/emission, self-assembly into ordered structures

Future Research Directions in Ethyl 3 Ureido 1h Pyrrole 2 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyrroles is a well-established field, with classic methods like the Paal-Knorr and Knorr syntheses being foundational. wikipedia.orgorganic-chemistry.org However, the specific synthesis of Ethyl 3-ureido-1H-pyrrole-2-carboxylate is not widely documented, presenting an opportunity for methodological innovation.

A primary future direction is the development of efficient, high-yielding, and sustainable synthetic strategies. A logical retrosynthetic approach would involve the formation of the ureido moiety from a corresponding amino precursor, namely Ethyl 3-amino-1H-pyrrole-2-carboxylate. nih.gov

Proposed Synthetic Pathway: The synthesis could proceed via two main steps:

Synthesis of the Amino-Pyrrole Precursor: This can be achieved through established methods for creating substituted pyrroles, potentially starting from simpler, commercially available materials.

Urea (B33335) Formation: The amino group of the precursor can be converted to the target ureido group. This is typically accomplished by reacting the amine with an isocyanate or by using a phosgene (B1210022) equivalent followed by treatment with ammonia (B1221849).

Future research should focus on optimizing these steps with sustainability in mind. This includes exploring:

Green Catalysts: Investigating the use of heterogeneous or biocatalytic systems to replace traditional, often hazardous, reagents. rsc.org

Atom Economy: Designing routes that maximize the incorporation of starting materials into the final product, minimizing waste. organic-chemistry.org

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents.

An illustrative table of potential reaction conditions for the key urea formation step is provided below.

EntryReagentCatalyst / BaseSolventTemperature (°C)Potential Yield
1Ethyl IsocyanateTriethylamineDichloromethane25Moderate-High
2Sodium Cyanate (B1221674)Acetic AcidWater/Dioxane50-80Moderate
3Diphenyl Carbonate, then NH₃DMAPAcetonitrile (B52724)80Moderate-High
4Carbonyldiimidazole (CDI), then NH₃NoneTetrahydrofuran25-60High

This table is illustrative and based on general methods for urea synthesis.

Exploration of Underutilized Reactivity Pathways

The chemical personality of this compound is defined by its three key functional groups: the aromatic pyrrole (B145914) ring, the ureido substituent, and the ethyl carboxylate group. While the individual reactivity of these components is known, their interplay within this specific molecular architecture is unexplored.

Future investigations should systematically probe the molecule's reactivity:

Pyrrole Ring Chemistry: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. wikipedia.org Research should map the regioselectivity of reactions like halogenation, nitration, and Friedel-Crafts acylation, considering the directing effects of the existing C2-ester and C3-ureido groups. The potential for cycloaddition reactions, such as [4+2] Diels-Alder type reactions where the pyrrole acts as a diene, could also be explored, particularly after N-functionalization to modulate the ring's aromaticity. wikipedia.orgnih.gov

Ureido Group Modification: The ureido moiety possesses two N-H bonds that can be functionalized. Alkylation, acylation, or reaction with aldehydes could lead to a diverse library of new derivatives with altered hydrogen-bonding capabilities and steric profiles.

Carboxylate Group Transformations: The ethyl ester is a versatile handle for further modification. Saponification to the corresponding carboxylic acid would provide a key intermediate for forming amides, other esters, or for use in coupling reactions. wikipedia.org Reduction to the primary alcohol could also open new synthetic avenues.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving away from traditional batch processing towards continuous flow manufacturing. dtu.dkmdpi.com Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and improved scalability. acs.org

Adapting the synthesis of this compound and its derivatives to flow chemistry is a critical future direction. This would involve:

Telescoped Reactions: Designing multi-step syntheses where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. mdpi.com For example, a flow system could be devised to first synthesize the amino-pyrrole precursor and then, in a subsequent module, react it to form the ureido group. nih.gov

Automated Library Generation: Coupling a flow reactor system with automated liquid handlers and purification units would enable the rapid synthesis of a large library of derivatives based on the core scaffold. syrris.com This automated approach is highly valuable for generating compounds for screening in drug discovery or materials science programs. dtu.dk The reproducibility and efficiency of flow synthesis are particularly advantageous for creating these compound libraries. syrris.com

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. researchgate.net For a novel compound like this compound, in silico studies can accelerate the discovery process by prioritizing synthetic targets.

Key areas for computational investigation include:

Structural and Electronic Properties: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's optimal geometry, electron density distribution, and frontier molecular orbital energies (HOMO/LUMO). This information provides insights into the molecule's stability and potential reactivity hotspots.

Reaction Mechanism Elucidation: Computational modeling can be used to study the transition states and energy profiles of proposed synthetic reactions, helping to optimize conditions and predict outcomes.

Property Prediction: Algorithms can predict key physicochemical properties such as solubility, lipophilicity (logP), and spectral data (NMR, IR). This is particularly useful for designing molecules with specific characteristics, for instance, in drug development.

Virtual Screening: By modeling the interaction of this compound and its virtual derivatives with biological targets like enzymes or receptors, computational methods can identify promising candidates for further synthesis and biological evaluation.

A table of hypothetical properties predicted via computational modeling is presented below.

PropertyPredicted ValueComputational Method
Molecular Weight197.20 g/mol -
Dipole Moment~3.5 - 5.0 DDFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap~4.5 - 5.5 eVDFT (e.g., B3LYP/6-31G)
¹H NMR Shift (N-H, ureido)δ 6.0-9.0 ppmGIAO-DFT
¹³C NMR Shift (C=O, ureido)δ 155-160 ppmGIAO-DFT

This table contains hypothetical values for illustrative purposes.

Design of Next-Generation Pyrrole-Based Molecular Tools and Reagents

The unique arrangement of functional groups in this compound makes it an attractive scaffold for developing novel molecular tools and reagents. The pyrrole ring can act as a signaling unit (e.g., fluorescent or chromophoric), while the ureido group provides a strong hydrogen-bond donating and accepting platform.

Future research should focus on leveraging this structure to design:

Anion Sensors: The two N-H groups of the ureido moiety can form strong hydrogen bonds with anions. By coupling the pyrrole core to a chromophore or fluorophore, it may be possible to design sensors that signal the presence of specific anions (e.g., fluoride (B91410), acetate) through a colorimetric or fluorescent response.

Supramolecular Building Blocks: The capacity for self-assembly through hydrogen bonding makes this molecule a candidate for constructing more complex supramolecular architectures like gels, liquid crystals, or polymers.

Specialized Chemical Reagents: The compound could be functionalized to create new reagents for organic synthesis. For example, attaching a chiral auxiliary could lead to new enantioselective reagents, or incorporating it into a polymer support could create a recyclable catalyst or scavenger. The pyrrole nucleus is a recognized pharmacophore, and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 3-ureido-1H-pyrrole-2-carboxylate, and what are the critical reaction parameters?

The synthesis of pyrrole-2-carboxylate derivatives often involves condensation or substitution reactions. A common approach for introducing ureido groups involves reacting a pre-functionalized pyrrole core (e.g., Ethyl 3-amino-1H-pyrrole-2-carboxylate) with urea or isocyanate derivatives under anhydrous conditions. For example, describes the use of trichloroacetyl chloride and ethanol to synthesize ethyl pyrrole-2-carboxylate analogs, highlighting the importance of moisture-sensitive reagents and chromatographic purification to isolate products from by-products. Key parameters include:

  • Reagent stoichiometry : Excess urea or isocyanate to ensure complete substitution.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Mild heating (60–80°C) to avoid decomposition.
  • Purification : Column chromatography or recrystallization for high-purity yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the ureido group (e.g., NH protons at δ 10–12 ppm) and ester functionality (quartet for ethyl group at δ 4.1–4.3 ppm). and provide examples of NMR assignments for related pyrrole derivatives.
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding interactions. and demonstrate the use of SHELX software for structure refinement, requiring high-quality single crystals and careful data collection (e.g., R-factor < 0.05 for reliable results) .

Q. How is this compound utilized as a building block in medicinal chemistry?

This compound serves as a versatile intermediate for synthesizing pharmacologically active molecules. and describe its use in coupling reactions with acyl chlorides or aryl halides to generate derivatives with potential bioactivity. For example:

  • Amide/ester formation : Reacting with isoquinolinecarbonyl chlorides yields analogs tested for kinase inhibition.
  • Structural diversification : Substitution at the pyrrole nitrogen or ureido group modulates solubility and target binding .

Advanced Research Questions

Q. How can experimental design address challenges in introducing the ureido group without side reactions?

The ureido group’s nucleophilicity can lead to undesired cyclization or hydrolysis. Strategies include:

  • Protecting groups : Temporarily blocking reactive sites (e.g., using Boc for amines) during synthesis.
  • Stepwise reactions : Introducing urea via a two-step process (e.g., coupling with carbonyldiimidazole followed by ammonia).
  • pH control : Maintaining mildly acidic conditions to suppress hydrolysis of the ester group. emphasizes the role of anhydrous conditions and inert atmospheres in similar syntheses .

Q. How do computational methods like DFT enhance the analysis of this compound’s reactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui functions, HOMO-LUMO gaps) to predict reactive sites. For example:

  • Electrophilicity : The ureido group’s electron-withdrawing nature increases electrophilic character at the pyrrole C5 position.
  • Solvent effects : Simulating polar solvents (e.g., DMSO) can guide reaction optimization. highlights DFT’s utility in rationalizing intramolecular reactivity trends .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Mitigation strategies include:

  • Variable-temperature NMR : Detects conformational equilibria (e.g., keto-enol tautomerism).
  • Complementary techniques : Pair X-ray data with IR spectroscopy to confirm hydrogen-bonding patterns.
  • SHELX refinement : Adjust thermal parameters and occupancy rates for disordered atoms (see and for best practices) .

Q. What methodologies are employed to study structure-activity relationships (SAR) of this compound derivatives?

  • Analog synthesis : Systematic variation of substituents (e.g., alkyl vs. aryl groups at the ureido position). details the synthesis of methyl and trifluoromethyl analogs.
  • Biological assays : Testing against target enzymes (e.g., kinases) to correlate substituent effects with IC50_{50} values.
  • Molecular docking : Mapping binding interactions using crystallographic data (e.g., ’s resolved structures) to guide further modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.